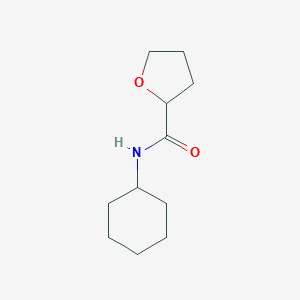

N-cyclohexyloxolane-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Catalyst for Selective Hydrogenation

N-cyclohexyloxolane-2-carboxamide derivatives have applications in the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides. The use of Pd nanoparticles supported on mesoporous graphitic carbon nitride demonstrates high activity and selectivity in this conversion under mild conditions, offering a green and efficient pathway for chemical synthesis (Wang et al., 2011).

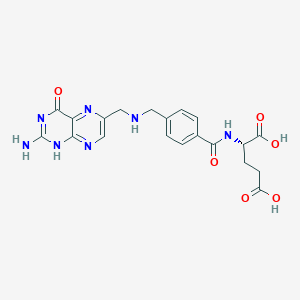

Antitumor Activity

Compounds structurally related to N-cyclohexyloxolane-2-carboxamide, such as 2-cyanoaziridine-1-carboxamides, have shown antitumor activity against a variety of solid and hematological tumor cells. These compounds are particularly effective against strains resistant to conventional chemotherapy, highlighting their potential as novel cancer treatments (Iyengar et al., 1999).

Antituberculosis Agents

Indole-2-carboxamides, with structural similarities to N-cyclohexyloxolane-2-carboxamide, have been identified as promising antituberculosis agents. These compounds exhibit low micromolar potency against Mycobacterium tuberculosis, with modifications to their structure leading to improved activity and metabolic stability (Kondreddi et al., 2013).

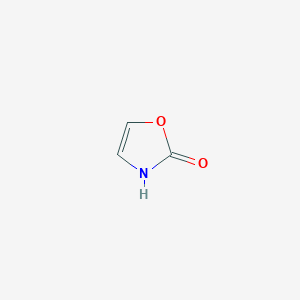

Synthesis of Heterocyclic Derivatives

N-cyclohexyloxolane-2-carboxamide derivatives have been used in the synthesis of various heterocyclic compounds, such as tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions, carried out under oxidative carbonylation conditions, highlight the versatility of N-cyclohexyloxolane-2-carboxamide derivatives in organic synthesis (Bacchi et al., 2005).

Antiviral Activity

Certain N-cyclohexyloxolane-2-carboxamide derivatives have shown potential as antiviral agents. The synthesis of thiazole C-nucleosides from glycosyl cyanides demonstrates the application of these compounds in developing treatments against various viral infections (Srivastava et al., 1977).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclohexyloxolane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLNXLOCXAKJRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyloxolane-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)